

Solid phase extraction (SPE) protocol for ThioTEPA from serum

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Compound of Interest

Compound Name: Triethylenethiophosphoramidate-d12

CAS No.: 1276372-62-3

Cat. No.: B587580

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Application Note: High-Performance Solid Phase Extraction (SPE) of ThioTEPA and TEPA from Human Serum

Abstract & Clinical Context

ThioTEPA (

-triethylenethiophosphoramidate) is a potent alkylating agent used in conditioning regimens for hematopoietic stem cell transplantation (HSCT) and the treatment of solid tumors.[1][2] Its primary metabolite, TEPA (

-triethylenephosphoramidate), retains significant alkylating activity.[1][2]

The Analytical Challenge: Quantifying ThioTEPA is complicated by two factors:

- **Hydrolytic Instability:** ThioTEPA rapidly degrades in acidic environments (pH < 6.0), undergoing ring-opening hydrolysis. Standard protein precipitation methods using trichloroacetic acid (TCA) or perchloric acid are unsuitable.

- **Metabolite Polarity:** While ThioTEPA is moderately lipophilic (LogP ~0.5), TEPA is significantly more polar. Traditional C18 extractions often suffer from poor retention of TEPA, leading to variable recovery.

The Solution: This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. [3] Unlike silica-based C18, the polymeric phase remains stable over a wide pH range (0–14) and possesses a dual retention mechanism (hydrophobic and polar interactions), ensuring simultaneous recovery of both the parent drug and its polar metabolite under neutral pH conditions.

Methodological Strategy

Sorbent Selection: Why Polymeric HLB?

- **C18 Limitations:** Silica-based C18 requires silanol activity suppression and strict pH control. It often fails to retain polar metabolites like TEPA during the wash step.
- **HLB Advantage:** The divinylbenzene-N-vinylpyrrolidone copolymer provides a "water-wettable" surface. This allows for rigorous washing steps to remove serum proteins without "dewetting" the cartridge or losing the polar metabolite.

Sample Pretreatment: The "Neutral pH" Imperative

To prevent acid-catalyzed hydrolysis of the aziridine rings, serum samples must be buffered to pH 7.4–8.0 immediately. We utilize Ammonium Acetate rather than simple water dilution to maintain ionic strength and pH stability.

Materials & Reagents

Category	Item	Specification
SPE Cartridge	Polymeric HLB	30 mg / 1 cc (e.g., Oasis HLB or Strata-X)
Standards	ThioTEPA	>99% Purity (USP Reference Standard)
TEPA	>98% Purity	
ThioTEPA-d12	Internal Standard (IS)	
Matrix	Human Serum	Drug-free, pooled
Solvents	Methanol (MeOH)	LC-MS Grade
Acetonitrile (ACN)	LC-MS Grade	
Ammonium Acetate	10 mM, pH 7.4	
Water	Milli-Q / LC-MS Grade	

Step-by-Step Experimental Protocol

Step 1: Preparation of Standards and Internal Standard (IS)

- Stock Solution: Dissolve ThioTEPA and TEPA in ACN to 1 mg/mL. Store at -70°C. Note: Stability is critical; prepare fresh monthly.
- Working Solution: Dilute stock with 10 mM Ammonium Acetate to required calibration range (e.g., 5–1000 ng/mL).
- IS Spiking Solution: Prepare ThioTEPA-d12 at 500 ng/mL in ACN.

Step 2: Sample Pretreatment

- Objective: Disrupt protein binding and buffer the pH without precipitating the analyte.
- Aliquot 200 µL of serum into a 1.5 mL Eppendorf tube.

- Add 20 μL of IS Spiking Solution.
- Add 600 μL of 10 mM Ammonium Acetate (pH 7.4).
- Vortex gently for 30 seconds. Do not sonicate, as heat degrades ThioTEPA.

Step 3: Solid Phase Extraction (5-Step Protocol)

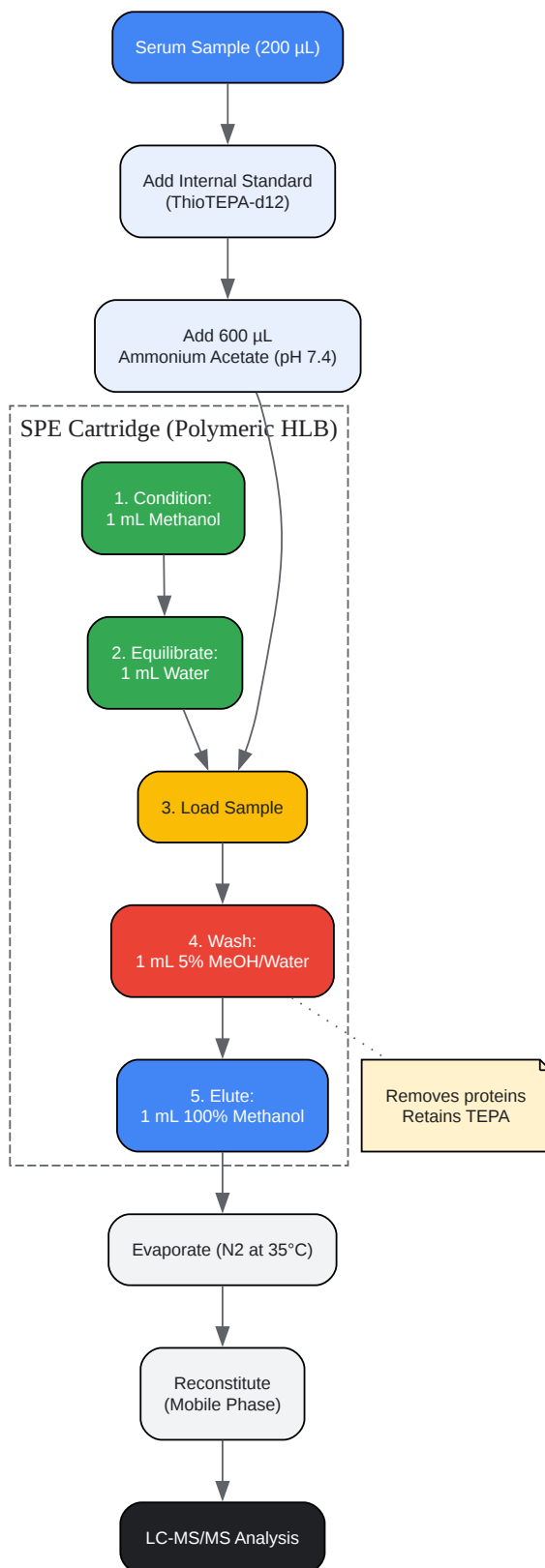
- Vacuum Setting: Maintain flow at 1 mL/min (drop-wise) to ensure mass transfer.

Step	Action	Solvent/Buffer	Critical Note
1. Condition	Solvate Sorbent	1 mL Methanol	Activates hydrophobic ligands.
2. Equilibrate	Prepare Environment	1 mL Water	Removes excess organic; prepares for aqueous load.
3. Load	Apply Sample	~820 μL Pretreated Sample	Load slowly. Retain flow-through if method dev.
4. Wash 1	Remove Salts/Proteins	1 mL 5% MeOH in Water	Critical: High organic wash (>10%) may elute TEPA.
5. Elute	Recover Analytes	1 mL 100% Methanol	Collect in glass tubes (plastic may adsorb drug).

Step 4: Post-Extraction Processing

- Evaporate eluate to dryness under a gentle stream of Nitrogen at 35°C. Warning: Temperatures >40°C cause degradation.
- Reconstitute in 200 μL of Mobile Phase (90:10 Water:ACN + 5mM Ammonium Formate).
- Vortex for 1 min and transfer to autosampler vials.

Workflow Visualization



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Figure 1: Optimized SPE workflow for ThioTEPA/TEPA extraction ensuring pH stability and metabolite retention.

Validation & Quality Control (QC)

To ensure this protocol meets regulatory standards (FDA/EMA), the following parameters must be verified.

Parameter	Acceptance Criteria	Scientific Rationale
Recovery (Extraction Efficiency)	> 85% for ThioTEPA > 80% for TEPA	Lower recovery for TEPA is common due to polarity; HLB minimizes this gap compared to C18.
Matrix Effect	90–110% (CV < 15%)	Ion suppression is common in serum. The wash step removes phospholipids that cause suppression.
Process Stability	< 10% degradation over 4 hours	ThioTEPA hydrolyzes in water. Autosampler temperature must be kept at 4°C.
Linearity		Range: 5–1000 ng/mL covers therapeutic trough and peak levels.

Troubleshooting Guide

- **Low TEPA Recovery:** The wash solvent likely contained too much organic modifier. Ensure Methanol is in the wash step.
- **ThioTEPA Degradation:** Check the pH of the reconstitution solvent. If using 0.1% Formic Acid, ensure analysis is performed immediately (within 12 hours) and samples are at 4°C.

- Clogging: Serum was not sufficiently diluted. Increase the Ammonium Acetate dilution ratio to 1:4.

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